

A Comprehensive Spectroscopic and Analytical Guide to N-(2-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Methoxyphenyl)acetamide**

Cat. No.: **B159678**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectral data of **N-(2-Methoxyphenyl)acetamide** (also known as o-acetaniside), a key intermediate in various chemical syntheses.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate characterization.

Introduction: The Molecular Profile of N-(2-Methoxyphenyl)acetamide

N-(2-Methoxyphenyl)acetamide, with the chemical formula C₉H₁₁NO₂, is a member of the acetamide and methoxybenzene families.^[2] Its structure, featuring a methoxy-substituted phenyl ring and an acetamide group, makes it a versatile precursor in organic synthesis, particularly in medicinal chemistry and material science.^[1] Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide delves into the core spectroscopic techniques used for its characterization.

Molecular Structure:

Caption: Molecular structure of **N-(2-Methoxyphenyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-(2-Methoxyphenyl)acetamide**, both ^1H and ^{13}C NMR provide unambiguous structural confirmation.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **N-(2-Methoxyphenyl)acetamide**, typically recorded in a deuterated solvent like CDCl_3 , reveals distinct signals for the aromatic, methoxy, acetyl, and amide protons.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **N-(2-Methoxyphenyl)acetamide** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[3]^[4] Ensure the sample is fully dissolved to create a homogenous solution.^[4]
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.^[5]
- Instrument Parameters:
 - Spectrometer: 300 MHz or higher for better resolution.
 - Solvent: CDCl_3 .
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
 - Acquisition: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of the ^1H NMR Spectrum:

The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, acetamido group create a specific chemical shift pattern for the aromatic protons.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
Amide (N-H)	~8.35	Broad Singlet	1H	-
Aromatic (H-6)	~7.80	Doublet of Doublets	1H	$J \approx 7.9, 1.6$ Hz
Aromatic (H-4)	~7.02	Doublet of Triplets	1H	$J \approx 7.9, 1.6$ Hz
Aromatic (H-5)	~6.94	Doublet of Triplets	1H	$J \approx 7.9, 1.6$ Hz
Aromatic (H-3)	~6.86	Doublet of Doublets	1H	$J \approx 7.9, 1.6$ Hz
Methoxy (-OCH ₃)	~3.85	Singlet	3H	-
Acetyl (-CH ₃)	~2.18	Singlet	3H	-

Data sourced from ChemicalBook.[\[6\]](#)[\[7\]](#)

Causality Behind the Assignments:

- Amide Proton: The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its downfield shift is a result of the deshielding effect of the adjacent carbonyl group.
- Aromatic Protons: The ortho-disubstituted benzene ring gives rise to a complex splitting pattern. The proton at the 6-position is deshielded by the anisotropic effect of the nearby carbonyl group, hence its downfield shift. The protons at positions 3, 4, and 5 are influenced by both the methoxy and acetamido groups, resulting in their specific chemical shifts. The coupling constants are typical for ortho (~7-9 Hz) and meta (~1-3 Hz) coupling in aromatic systems.[\[8\]](#)
- Methoxy and Acetyl Protons: These appear as sharp singlets as there are no adjacent protons to couple with. The methoxy protons are deshielded by the attached oxygen atom,

while the acetyl protons are deshielded by the adjacent carbonyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The instrument is tuned to the ¹³C frequency, and a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

Assignment	Chemical Shift (ppm)
Carbonyl (C=O)	~168.5
Aromatic (C-2)	~147.8
Aromatic (C-1)	~128.4
Aromatic (C-4)	~123.8
Aromatic (C-6)	~121.5
Aromatic (C-5)	~120.9
Aromatic (C-3)	~110.2
Methoxy (-OCH ₃)	~55.6
Acetyl (-CH ₃)	~24.6

Note: Specific peak assignments can vary slightly based on the solvent and experimental conditions. The provided values are representative.

Causality Behind the Assignments:

- Carbonyl Carbon: This carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift far downfield.

- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-2) is the most deshielded among the ring carbons. The carbon attached to the nitrogen (C-1) is also deshielded. The other aromatic carbons have chemical shifts in the typical aromatic region (110-150 ppm).
- Aliphatic Carbons: The methoxy and acetyl methyl carbons appear in the upfield region of the spectrum, as expected for sp^3 hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for solid samples as it requires minimal sample preparation.

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of powdered **N-(2-Methoxyphenyl)acetamide** onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum.
- Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Interpretation of the IR Spectrum:

The IR spectrum of **N-(2-Methoxyphenyl)acetamide** shows characteristic absorption bands for the N-H, C=O, C-N, C-O, and aromatic C-H bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3290	N-H stretch	Amide
~3100-3000	C-H stretch	Aromatic
~2950	C-H stretch	Methyl
~1660	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
~1600, ~1500, ~1450	C=C stretch	Aromatic Ring
~1250	Asymmetric C-O-C stretch	Aryl ether
~1030	Symmetric C-O-C stretch	Aryl ether
~750	C-H out-of-plane bend	Ortho-disubstituted aromatic

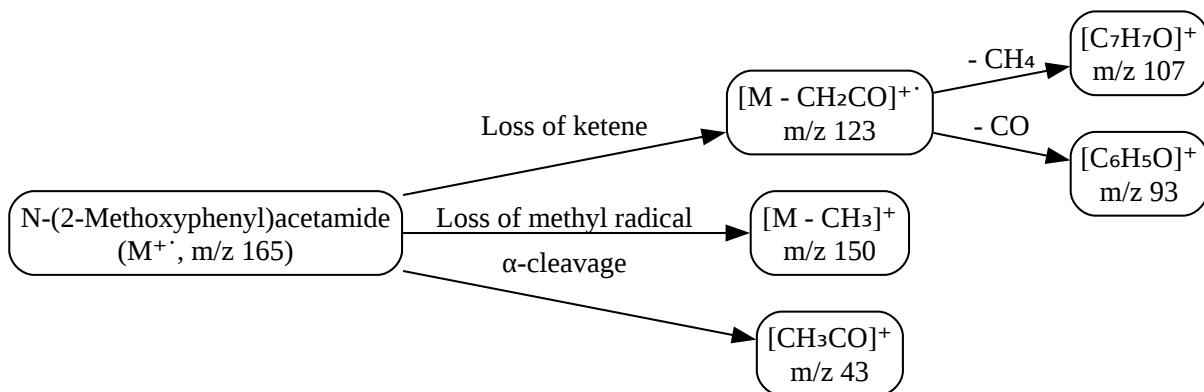
Data compiled from various sources and spectroscopic correlation tables.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Causality Behind the Assignments:

- **N-H and C=O Stretching:** The position of the N-H stretching vibration is indicative of a secondary amide.[\[3\]](#)[\[12\]](#)[\[21\]](#) The strong absorption for the C=O stretch is a hallmark of the amide functional group (Amide I band).[\[22\]](#)[\[23\]](#)[\[24\]](#) The N-H bending vibration (Amide II band) is also characteristic of secondary amides.[\[3\]](#)
- **Aromatic Vibrations:** The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic protons.[\[2\]](#)[\[11\]](#)[\[18\]](#)[\[25\]](#) The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.[\[2\]](#)[\[11\]](#) The strong absorption around 750 cm⁻¹ is a key indicator of ortho-disubstitution on the benzene ring.[\[16\]](#)[\[19\]](#)
- **Ether Linkage:** The characteristic C-O stretching vibrations confirm the presence of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.


Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **N-(2-Methoxyphenyl)acetamide** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: Split/splitless injector, typically in split mode to avoid overloading the column.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: A temperature ramp to ensure good separation and peak shape (e.g., start at 100°C, ramp to 250°C).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-300.

Interpretation of the Mass Spectrum:

The mass spectrum of **N-(2-Methoxyphenyl)acetamide** will show a molecular ion peak (M^{+}) at m/z 165, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for **N-(2-Methoxyphenyl)acetamide**.

Key Fragments and Their Origins:

- m/z 165 ($M^{+ \cdot}$): The molecular ion.
- m/z 123: This significant peak arises from the loss of a neutral ketene molecule ($CH_2=C=O$) via a McLafferty-like rearrangement.[\[5\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- m/z 108: Loss of the acetyl group ($CH_3CO\cdot$) via alpha-cleavage.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)* m/z 92: Subsequent loss of a methyl radical from the m/z 107 fragment.
- m/z 43: The acetyl cation (CH_3CO^+), a common fragment from acetamides resulting from alpha-cleavage. [\[32\]](#)[\[33\]](#)

Conclusion

The comprehensive spectroscopic analysis of **N-(2-Methoxyphenyl)acetamide** using 1H NMR, ^{13}C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and a thorough understanding of the data and the underlying principles is essential for confident characterization in a research and development setting. The protocols and interpretations provided in this guide serve as a robust framework for scientists working with this and related compounds.

References

- Interpreting Infrared Spectra - Specac Ltd. [\[Link\]](#)
- McLafferty Rearrangement: Definition, Examples and Mechanism - Chemistry Learner. [\[Link\]](#)
- Simplified infrared functional group correlation chart | Journal of Chemical Educ
- Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. [\[Link\]](#)
- McLafferty rearrangement: Definition, easy mechanism, example - Chemistry Notes. [\[Link\]](#)
- McLafferty rearrangement - Wikipedia. [\[Link\]](#)
- INFRARED SPECTROSCOPY - St.
- 15.
- Infrared Spectrometry - MSU chemistry. [\[Link\]](#)
- McLafferty Rearrangement - Chemistry Steps. [\[Link\]](#)
- INFRARED SPECTROSCOPY - St.
- The Surprising Dynamics of the McLafferty Rearrangement - MSU chemistry. [\[Link\]](#)
- Interpreting the Spectra of Substituted Benzene Rings. [\[Link\]](#)
- IR Spectroscopy Tutorial: Arom
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [\[Link\]](#)
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. [\[Link\]](#)
- The Infrared Spectra of Amides. Part 1.
- Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene - PubMed. [\[Link\]](#)
- (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C–H unit.
- Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [\[Link\]](#)
- Carbonyl - compounds - IR - spectroscopy. [\[Link\]](#)
- IR_lectureNotes.pdf. [\[Link\]](#)
- IR Spectrum Table & Chart | Sigma-Aldrich - ResearchG
- IR Chart. [\[Link\]](#)
- ortho meta para - Squarespace. [\[Link\]](#)
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [\[Link\]](#)
- 1H–1H Coupling in Proton NMR - ACD/Labs. [\[Link\]](#)
- Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene | Request PDF - ResearchG
- Video: Mass Spectrometry: Amine Fragment
- Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effec... Show More - Proprep. [\[Link\]](#)
- Table of Characteristic IR Absorptions. [\[Link\]](#)

- Alpha cleavage - Wikipedia. [\[Link\]](#)
- Molecular structure, spectroscopic studies and first-order molecular hyperpolarizabilities of p-amino acetanilide | Request PDF - ResearchG
- Determining benzene ring subs tu on pa erns
- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*
Vibration Position (cm-1) Intensity - CDN. [\[Link\]](#)
- IR spectral and structural changes caused by the conversion of acetanilide into azanion. [\[Link\]](#)
- Alpha (α) Cleavage - Chemistry Steps. [\[Link\]](#)
- A REMPI and ZEKE spectroscopic study of trans-acetanilide-H₂O and comparison to ab initio CASSCF calculations | Request PDF - ResearchG
- Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. [\[Link\]](#)
- Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [\[Link\]](#)
- How can multiplets in para-disubstituted benzene rings be described?. [\[Link\]](#)
- Video: NMR Spectroscopy of Benzene Deriv
- Video: Mass Spectrometry: Aldehyde and Ketone Fragment
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. proprep.com [proprep.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. spectra-analysis.com [spectra-analysis.com]
- 20. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 21. Infrared Spectrometry [www2.chemistry.msu.edu]
- 22. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 23. chem.pg.edu.pl [chem.pg.edu.pl]
- 24. www1.udel.edu [www1.udel.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 27. chemistnotes.com [chemistnotes.com]
- 28. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 29. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 30. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 31. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 32. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 33. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 34. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Analytical Guide to N-(2-Methoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159678#n-2-methoxyphenyl-acetamide-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com